Cas no 2228699-92-9 (4-(azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole)

4-(Azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with methoxy and azetidinyloxy functional groups. Its structural versatility makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The presence of the azetidine ring enhances conformational rigidity, potentially improving binding affinity in target interactions. The methoxy and methyl substituents contribute to stability and solubility, facilitating further derivatization. This compound is suitable for applications in drug discovery, serving as a scaffold for the development of novel therapeutic agents. Its well-defined synthetic route ensures reproducibility for research and industrial use.
4-(azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole structure
2228699-92-9 structure
Product Name:4-(azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole
CAS No:2228699-92-9
MF:C9H15N3O2
MW:197.234301805496
CID:5913909
PubChem ID:165738264
Update Time:2025-05-24

4-(azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole
    • 2228699-92-9
    • EN300-1999600
    • Inchi: 1S/C9H15N3O2/c1-6-8(14-7-4-10-5-7)9(13-3)12(2)11-6/h7,10H,4-5H2,1-3H3
    • InChI Key: DTRHSGHCZQNOAF-UHFFFAOYSA-N
    • SMILES: O(C1C(C)=NN(C)C=1OC)C1CNC1

Computed Properties

  • Exact Mass: 197.116426730g/mol
  • Monoisotopic Mass: 197.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 48.3Ų

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Additional information on 4-(azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole

Professional Introduction to 4-(azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole (CAS No. 2228699-92-9)

4-(azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2228699-92-9, has garnered attention due to its potential applications in drug development and molecular biology. The presence of both azetidine and pyrazole moieties in its structure imparts distinct reactivity and biological activity, making it a valuable candidate for further investigation.

The structural framework of 4-(azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole consists of a pyrazole core substituted with a methoxy group at the 5-position and an azetidinyl ether at the 4-position. This configuration suggests a high degree of versatility, enabling the compound to interact with various biological targets. The dimethyl substitution on the pyrazole ring enhances its stability and influences its electronic properties, which are crucial for its potential role in pharmacological applications.

In recent years, there has been a growing interest in heterocyclic compounds due to their wide range of biological activities. Pyrazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an azetidinyl moiety into the pyrazole scaffold may further modulate these activities, opening up new avenues for therapeutic intervention. Current research is focusing on understanding the mechanism of action of such compounds and identifying their most effective derivatives.

The methoxy group in 4-(azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole plays a crucial role in determining its chemical behavior. Methoxy-substituted pyrazoles often exhibit enhanced solubility in polar solvents, which is beneficial for formulation purposes. Additionally, the methoxy group can participate in hydrogen bonding interactions, influencing the compound's binding affinity to biological targets. These characteristics make it an attractive scaffold for designing novel drugs with improved pharmacokinetic profiles.

One of the most promising applications of 4-(azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole is in the development of targeted therapies for cancer. Pyrazole derivatives have shown significant promise in preclinical studies as inhibitors of various kinases and other enzymes involved in tumor growth and progression. The unique structural features of this compound may allow it to selectively target specific cancer pathways while minimizing side effects. Further research is needed to fully elucidate its potential as an anticancer agent.

The synthesis of 4-(azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies are being employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic core of this compound. These methods not only enhance efficiency but also allow for greater customization of the molecular structure.

In conclusion, 4-(azetidin-3-yloxy)-5-methoxy-1,3-dimethyl-1H-pyrazole (CAS No. 2228699-92-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable asset for drug discovery efforts. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapeutic strategies.

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